Spiro[3.3]heptane-2,6-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of optically active spiro[3.3]heptane-2,6-dicarboxylic acid involves optical resolution with brucine, leading to the isolation of its enantiomers with confirmed optical purity via HPLC analysis on optically active stationary phases. This process yields compounds with significant optical rotation changes influenced by the number of spiran units in the molecule, demonstrating the complexity and precision required in synthesizing this compound (Tang et al., 1999).
Molecular Structure Analysis
The molecular structure of spiro[3.3]heptane-2,6-dicarboxylic acid is characterized by its spirocyclic nature, contributing to its unique optical and chemical properties. The specific optical rotations of model compounds derived from this acid demonstrate the influence of the spiran unit number, highlighting the structural sensitivity of this compound and its derivatives to environmental conditions such as solvent type (Tang et al., 1999).
Chemical Reactions and Properties
Spiro[3.3]heptane-2,6-dicarboxylic acid participates in various chemical reactions, including polycondensation, to produce polymers that are soluble in common organic polar solvents. These polymers exhibit significant Cotton effects, indicating their potential utility in advanced material applications. The acid's reactivity is also demonstrated in the synthesis of enantiopure compounds, further emphasizing its versatility in chemical synthesis (Tang et al., 1999).
Scientific Research Applications
Application in Metal-Organic Frameworks (MOFs)
- Scientific Field: Material Science
- Summary of Application: Fecht’s acid is examined as a non-aromatic terephthalic acid isostere for the first time. The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates with consequences for pore chemistry and control of interpenetration .
- Methods of Application: The structures of two new MOFs were presented. Complex 1 is a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers. Complex 2 is a co-ligand complex of SHDC with trans-1,2-bis(4-pyridyl)ethene (bpe) which contains linear solvent channels despite fourfold interpenetration .
- Results or Outcomes: Although the framework does not retain its structure following evacuation, a clear difference is observed in the extended structure compared to the structurally related terephthalate species .
Application in Synthesis of Optically Active Polyamides
- Scientific Field: Polymer Chemistry
- Summary of Application: A novel class of optically active polyamides can be synthesized by using Spiro[3.3]heptane-2,6-dicarboxylic acid as a novel optically active dicarboxylic acid unit .
- Methods of Application: The synthesis and optical properties of polyamides derived from ®-( + )-SHDAC and three diamine derivatives were reported .
- Results or Outcomes: It is expected that the polyamide chains prepared from the spiran derivative would twist 90o unit by unit and form some ordered conformation even in solution depending on the structure of the diamine component .
Application as a Monomer in Polymer Industry
- Scientific Field: Industrial Chemistry
- Summary of Application: Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as dimethyl spiro[3.3]heptane-2,6-dicarboxylate, is primarily used as a synthetic intermediate in the polymer industry .
- Methods of Application: It is used as a monomer in the synthesis of various polymers .
- Results or Outcomes: The resulting polymers have unique properties due to the rigid and twisted structure of the spiro[3.3]heptane-2,6-dicarboxylic acid unit .
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry
- Summary of Application: 2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry .
- Methods of Application: The synthesis of 2,6-Diazaspiro[3.3]heptane involves the use of Spiro[3.3]heptane-2,6-dicarboxylic acid as a starting material .
- Results or Outcomes: The resulting compounds are used to explore the chemical space of small molecules for potential therapeutic applications .
Future Directions
The future directions of Spiro[3.3]heptane-2,6-dicarboxylic acid research could involve its use as a non-aromatic terephthalic acid isostere . Its rigid spirocyclic backbone may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
properties
IUPAC Name |
spiro[3.3]heptane-2,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAKMJZYGPUFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286790 | |
Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-dicarboxylic acid | |
CAS RN |
3057-91-8 | |
Record name | 3057-91-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Using chiral HPLC and 13 C NMR analyses, the optical purity of (+)-spiro[3.3]heptane-2,6-dicarboxylic acid ( 1 ) obtained by the known diastereomer method with brucine was first …
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.